N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazoline derivative characterized by a 4-chlorophenyl-substituted quinazolinone core linked via a sulfanyl group to an acetamide moiety with a 4-(butan-2-yl)phenyl substituent . Its synthesis involves multi-step reactions, including condensation to form the quinazoline scaffold, followed by sulfanyl group incorporation and acetamide coupling. Reaction conditions (e.g., solvent, temperature) critically influence yield and purity, with advanced purification methods like chromatography often employed .
Key structural features include:
- 4-Chlorophenyl group: Enhances electronic interactions and steric bulk.
- Sulfanyl bridge: Facilitates structural flexibility and redox activity.
The molecular weight is approximately 389.92 g/mol, influencing pharmacokinetic properties such as absorption and distribution .
Properties
CAS No. |
618880-68-5 |
|---|---|
Molecular Formula |
C26H24ClN3O2S |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-3-17(2)18-8-12-20(13-9-18)28-24(31)16-33-26-29-23-7-5-4-6-22(23)25(32)30(26)21-14-10-19(27)11-15-21/h4-15,17H,3,16H2,1-2H3,(H,28,31) |
InChI Key |
MKBHITPWTKTRBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the reaction of 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with 4-(butan-2-yl)phenylacetic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Its unique structure, featuring a phenyl group substituted with a butan-2-yl group and an acetamide moiety linked through a sulfanyl group to a quinazoline scaffold, has garnered significant interest in medicinal chemistry for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O2S |
| Molecular Weight | 478.0 g/mol |
| InChI | InChI=1S/C23H26ClN3O2S |
The biological activity of this compound has been primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant cytotoxicity against cancer cell lines, particularly through mechanisms involving the inhibition of key enzymes and pathways involved in tumor growth.
Biological Activity
-
Anticancer Properties :
- Studies have shown that derivatives of quinazoline, including N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, demonstrate promising cytotoxic activity against various cancer cell lines. For instance, related compounds have exhibited IC50 values ranging from 0.34 to 149.10 µM against the MDA-MB-231 breast cancer cell line .
- The compound's mechanism may involve multitargeted therapy, which is considered effective in cancer treatment due to its ability to inhibit multiple pathways simultaneously.
-
Enzyme Inhibition :
- Similar quinazoline derivatives have been identified as inhibitors of various enzymes that play critical roles in cancer progression. For example, compounds in this class have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is associated with glucose metabolism and may influence cancer cell proliferation .
Case Studies
- Cytotoxicity Testing :
- Binding Affinity Studies :
- Interaction studies involving N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide have demonstrated its binding affinity to various biological targets, suggesting potential therapeutic applications beyond oncology .
Research Findings
Recent research has highlighted the potential applications of this compound in treating various conditions:
- Anticancer Applications : The compound shows promise as an anticancer agent due to its ability to induce apoptosis in tumor cells.
- Metabolic Regulation : By inhibiting DPP-IV, it may also play a role in metabolic disorders, particularly diabetes management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the phenyl ring of the acetamide moiety or modifications to the quinazoline core. These variations significantly impact biological activity, solubility, and metabolic stability.
Table 1: Comparison of Structural Features and Properties
Future Research Directions
- Activity profiling : Screen the target compound against kinase panels and microbial assays.
- SAR studies : Systematically modify substituents to optimize potency and pharmacokinetics.
- Crystallographic studies : Resolve ligand-target complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
